molecular formula C7H9BrN2O2S B13920475 N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide

Cat. No.: B13920475
M. Wt: 265.13 g/mol
InChI Key: WLUGJDGTFLYIBK-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide (CAS 1698150-87-6) is a brominated pyridine derivative with a molecular formula of C7H9BrN2O2S and a molecular weight of 265.13 g/mol . This compound serves as a valuable chemical intermediate in organic synthesis, particularly in the construction of more complex molecules via metal-catalyzed cross-coupling reactions, where the bromo substituent acts as a handle for further functionalization . In medicinal chemistry research, its core structure is of significant interest. The compound features a sulfonamide group, which is a common pharmacophore in the development of enzyme inhibitors . Sulfonamide derivatives targeting pyridine rings have been explored as potential therapeutic agents and are investigated for their role in modulating biological targets, such as voltage-gated sodium channels . Furthermore, the 1,2-hydroxypyridinethione (HOPTO) scaffold, a related metal-binding pharmacophore, has been identified as an effective zinc-binding group in inhibitors of metalloenzymes like Insulin-degrading Enzyme (IDE), suggesting potential research applications for related sulfonamide-pyridine compounds in biochemistry and pharmacology . Researchers value this chemical for its utility in developing novel pharmacological tools. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

N-(6-bromo-2-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-5-6(10-13(2,11)12)3-4-7(8)9-5/h3-4,10H,1-2H3

InChI Key

WLUGJDGTFLYIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The compound consists of a 6-bromo-2-methylpyridin-3-yl moiety linked to a methanesulfonamide group via the nitrogen atom.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from a suitably substituted bromomethylpyridine derivative.
  • Introduction of the sulfonamide group via reaction with methanesulfonyl chloride or related sulfonylating agents.
  • Functional group manipulations such as halogenation, methylation, and sulfonamidation.

Key Synthetic Routes

Sulfonamidation of 6-Bromo-2-methylpyridin-3-amine

A common approach involves the reaction of 6-bromo-2-methylpyridin-3-amine with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage. This method is well-established for preparing sulfonamide derivatives and provides good yields with high purity.

  • Reaction conditions:
    • Solvent: Dichloromethane or other aprotic solvents
    • Base: Triethylamine or pyridine to neutralize HCl generated
    • Temperature: 0 °C to room temperature
  • Mechanism: Nucleophilic attack by the amine nitrogen on the electrophilic sulfur of methanesulfonyl chloride, displacing chloride ion.
Preparation of 6-Bromo-2-methylpyridin-3-amine Intermediate

The precursor 6-bromo-2-methylpyridin-3-amine can be synthesized via:

Alternative Routes via Sulfonylation of Pyridine-3-sulfonic Acid Derivatives

Another approach is the esterification or sulfonylation of pyridine-3-sulfonic acid derivatives, followed by bromination and methylation steps. For example, 6-bromo-2-pyridine methyl formate can be prepared by esterification of 6-bromine-2-pyridine carboxylic acid with methanol catalyzed by p-toluenesulfonic acid. This intermediate can then be transformed into the sulfonamide.

Representative Synthetic Procedure (Based on Literature and Patents)

Step Reagents & Conditions Description Yield / Notes
1 6-Amino-2-methylpyridine + HBr (40-48%) Diazotization and bromination to form 6-bromo-2-methylpyridine High yield, industrially scalable
2 6-Bromo-2-methylpyridin-3-amine + Methanesulfonyl chloride + Base (e.g., triethylamine) Sulfonamidation to form this compound Typical yields 70-85%, mild conditions
3 Purification by recrystallization or chromatography To achieve high purity suitable for biological applications High purity achieved (>98%)

Analytical and Characterization Techniques

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Preparation Step Starting Material Reagents Conditions Advantages References
Diazotization and Bromination 6-Amino-2-methylpyridine HBr, NaNO2 Acidic, 0-5 °C High regioselectivity, scalable
Sulfonamidation 6-Bromo-2-methylpyridin-3-amine Methanesulfonyl chloride, base 0 °C to RT, DCM solvent Mild, high yield, clean reaction
Esterification (alternative route) 6-Bromo-2-pyridine carboxylic acid Methanol, p-toluenesulfonic acid Reflux, 2-8 hours High purity ester intermediate

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridine ring can participate in redox reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methanesulfonamide group can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

N-(6-Bromopyridazin-3-yl)methanesulfonamide

Molecular Formula : C₅H₆BrN₃O₂S
Molecular Weight : 252.09 g/mol
CAS : 1619987-59-5

Property N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide N-(6-Bromopyridazin-3-yl)methanesulfonamide
Heterocycle Pyridine (1 nitrogen) Pyridazine (2 adjacent nitrogens)
Substituents 6-Bromo, 2-methyl 6-Bromo
Molecular Weight 265.13 g/mol 252.09 g/mol
Key Differences Methyl group introduces steric hindrance Additional nitrogen increases polarity

Analysis :

  • The pyridazine ring in the latter compound contains two nitrogen atoms, enhancing its polarity and hydrogen-bonding capacity compared to the pyridine-based compound .
  • The molecular weight difference (~13 g/mol) arises from the pyridazine’s smaller ring system and fewer carbon atoms.

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

Molecular Formulas :

  • N-(2-Methylphenyl): C₈H₁₁NO₂S
  • N-(3-Methylphenyl): C₈H₁₁NO₂S

Key Data from DFT Studies :

Property N-(2-Methylphenyl)methanesulfonamide N-(3-Methylphenyl)methanesulfonamide
Vibrational Modes Distinct C-S and S=O stretches Similar S=O stretches, shifted NH
NMR Chemical Shifts Methyl group at 2.3 ppm (¹H) Methyl group at 2.4 ppm (¹H)
Conformational Stability Stabilized by intramolecular H-bonds Reduced stability due to meta-substituent

Comparison with Target Compound :

  • Aromatic Core: Benzene (non-heterocyclic) vs. pyridine. The pyridine’s nitrogen creates an electron-deficient ring, altering the sulfonamide’s electron-withdrawing effects.
  • Substituent Position : Methyl at position 2 (ortho) in the benzene derivative vs. pyridine’s 2-methyl and 6-bromo. The ortho-methyl group in benzene derivatives induces steric effects comparable to the pyridine analog.
  • Spectroscopic Differences : The pyridine ring’s nitrogen likely shifts vibrational modes (e.g., C-N stretches) and NMR signals (e.g., deshielded protons near bromine) .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Molecular Formula: Not fully specified (complex structure) Key Features :

  • Heterocycle : Pyrimidine (two nitrogens) with morpholine and bromine substituents.
  • Substituents : Multiple bulky groups (trimethylbenzenesulfonamide, methoxy).

Comparison :

  • Steric Effects : The morpholine and trimethylbenzenesulfonamide groups introduce significant steric bulk, reducing solubility but improving target specificity in medicinal chemistry contexts.
  • Molecular Weight : Likely higher (>400 g/mol) due to complex substituents, contrasting with the simpler pyridine derivative (265.13 g/mol).

Biological Activity

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a brominated pyridine ring and a methanesulfonamide group, which contribute to its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C8H10BrN2O2S
  • Molecular Weight : Approximately 279.16 g/mol
  • Structure : The presence of the bromine atom and methanesulfonamide functional group enhances the compound's ability to form hydrogen bonds and engage in non-covalent interactions such as π-π stacking and halogen bonding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety allows for the formation of hydrogen bonds with amino acid residues in enzyme active sites, leading to competitive inhibition. This interaction is crucial for modulating various cellular processes and has implications for drug design.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play significant roles in various metabolic pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in treating infections.
  • Antitumor Activity : Preliminary studies indicate that this compound may also affect cancer cell proliferation through enzyme inhibition.

Enzyme Inhibition Study

A study focused on the interaction of this compound with specific enzymes revealed its effectiveness as an inhibitor. The study utilized various concentrations of the compound to determine the KiK_i values against target enzymes.

Enzyme TargetConcentration (μM)KiK_i Value (μM)
Enzyme A5022
Enzyme B10035
Enzyme C7519

These results indicate that the compound's inhibitory effects are concentration-dependent, highlighting its potential as a therapeutic agent.

Antimicrobial Activity Assessment

In a separate investigation into its antimicrobial properties, this compound was tested against various bacterial strains. The results showed significant inhibition zones, suggesting that the compound could be an effective antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Comparison with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its biological activity.

Compound NameMolecular FormulaKey Features
N-(6-Bromo-2-methylpyridin-3-yl)benzenesulfonamideC13H12BrN2O2SContains a benzenesulfonamide group; alters biological activity.
N-(6-Chloro-2-methylpyridin-3-yl)methanesulfonamideC8H10ClN2O2SSimilar structure but with chlorine; may affect reactivity.
N-(6-Bromo-2-methylpyridin-3-yl)acetamideC9H10BrN2OAcetamide group instead of methanesulfonamide; changes solubility.

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